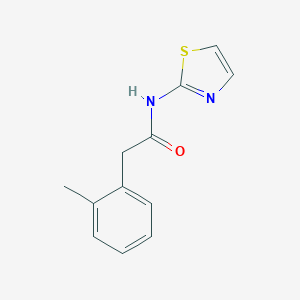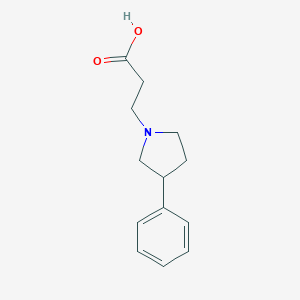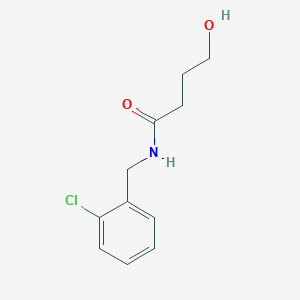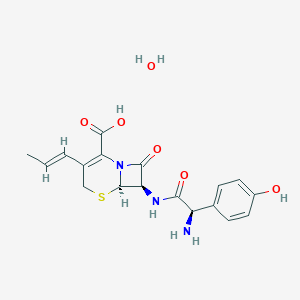![molecular formula C12H8N4OS B240132 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B240132.png)
3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific targets in cells. For example, it has been suggested that this compound may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has biochemical and physiological effects on cells. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation of using this compound is its low solubility in water, which may affect its biological activity.
Direcciones Futuras
There are several future directions for the study of 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the synthesis of analogs of this compound to improve its biological activity. Another direction is the study of the mechanism of action of this compound to better understand its biological activity. In addition, the potential application of this compound in the development of new drugs or agrochemicals should be further explored.
Métodos De Síntesis
The synthesis of 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using different methods. One of the methods involves the reaction of 2-aminobenzofuran, thiosemicarbazide, and methyl isothiocyanate in the presence of a catalyst. Another method involves the reaction of 2-aminobenzofuran, thiosemicarbazide, and carbon disulfide in the presence of a catalyst. The yield of the compound varies depending on the method used.
Aplicaciones Científicas De Investigación
3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been tested for its antimicrobial, antitumor, and anti-inflammatory activities. In the field of agriculture, this compound has been tested for its herbicidal and insecticidal activities. In addition, this compound has also been studied for its potential application as a fluorescent probe for the detection of metal ions.
Propiedades
Nombre del producto |
3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C12H8N4OS |
Peso molecular |
256.29 g/mol |
Nombre IUPAC |
3-(1-benzofuran-2-yl)-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H8N4OS/c1-7-15-16-11(13-14-12(16)18-7)10-6-8-4-2-3-5-9(8)17-10/h2-6H,1H3 |
Clave InChI |
KUURLKOJDUTHGA-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3 |
SMILES canónico |
CC1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B240054.png)
![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B240061.png)


![N-[2-methyl-5-(propionylamino)phenyl]propanamide](/img/structure/B240067.png)

![5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B240072.png)


![2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B240159.png)
![3-[(4-oxo-1,3-thiazol-2-yl)amino]propanoic acid](/img/structure/B240226.png)
